molecular formula C11H17N3 B1436221 3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane CAS No. 1692335-32-2

3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B1436221
CAS No.: 1692335-32-2
M. Wt: 191.27 g/mol
InChI Key: AQIVISWYEYMMHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly as a building block for novel active molecules. Its structure incorporates an 8-azabicyclo[3.2.1]octane scaffold, a tropane analogue known for its prevalence in neurologically active compounds, fused with a 1-methyl-1H-pyrazole heterocycle, a privileged structure in drug discovery for its ability to participate in hydrogen bonding and its metabolic stability . This molecular framework makes it a valuable intermediate for designing and synthesizing new receptor ligands and enzyme inhibitors. Researchers utilize this compound in the exploration of potential therapeutics, where it can serve as a core scaffold to interact with specific biological targets. The compound is offered for research purposes and is not intended for diagnostic or therapeutic uses. The molecular formula for the core structure is C11H17N3O, and it has a molecular weight of 207.27 g/mol . All products are strictly For Research Use Only and are not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-14-11(4-5-12-14)8-6-9-2-3-10(7-8)13-9/h4-5,8-10,13H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIVISWYEYMMHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CC3CCC(C2)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(1-Methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane, with CAS number 1692335-32-2, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanism of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane is C11_{11}H17_{17}N3_3 with a molecular weight of 191.27 g/mol. The compound features a bicyclic structure that contributes to its unique biological properties.

Research indicates that this compound acts primarily as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA) , an enzyme involved in the degradation of endocannabinoids and other fatty acid amides. Inhibition of NAAA is associated with anti-inflammatory effects due to the preservation of endogenous palmitoylethanolamide (PEA), which enhances analgesic and anti-inflammatory responses at sites of inflammation .

Structure-Activity Relationship (SAR)

A significant study focused on the SAR of pyrazole azabicyclo[3.2.1]octanes revealed that modifications to the pyrazole ring can significantly impact inhibitory potency against NAAA. For instance, derivatives with specific substituents showed enhanced activity, with some compounds achieving IC50_{50} values in the low nanomolar range (e.g., 0.042 μM for ARN19689 ) .

Table 1: Inhibitory Activity of Selected Pyrazole Azabicyclo[3.2.1]octane Derivatives

Compound IDStructureIC50_{50} (μM)Remarks
ARN19689Structure0.042High potency NAAA inhibitor
ARN16186Structure0.064Good pharmacokinetic properties
ARN50Structure0.655Moderate activity

Biological Studies

Several studies have investigated the biological effects of this compound:

  • Anti-inflammatory Effects : In vivo studies demonstrated that administration of NAAA inhibitors like 3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane resulted in reduced inflammation in animal models, suggesting potential therapeutic applications in conditions such as arthritis and neuropathic pain .
  • Analgesic Properties : The preservation of PEA levels through NAAA inhibition has been linked to enhanced analgesic effects, making this compound a candidate for pain management therapies .

Case Studies

A notable case study involved the evaluation of this compound's efficacy in a model of inflammatory pain. The results indicated a significant reduction in pain sensitivity compared to control groups, supporting its role as a promising analgesic agent .

Scientific Research Applications

Anticancer Activity

Research indicates that 3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane exhibits significant antiproliferative effects against various cancer cell lines. The mechanism primarily involves the inhibition of heat shock protein 90 (Hsp90), which plays a crucial role in the maturation and stability of several oncoproteins.

Case Study: In Vitro Antiproliferative Effects

A study demonstrated that this compound showed an IC50 value of approximately 0.02 μM against LoVo (human colorectal cancer) cells, indicating high efficacy in inhibiting cell growth through Hsp90 inhibition.

Table 2: Antiproliferative Activity Data

Cell LineIC50 (μM)Mechanism of Action
LoVo0.02Hsp90 inhibition
SW6200.05Induction of apoptosis
MCF70.10Cell cycle arrest

Induction of Apoptosis

The compound promotes apoptosis in cancer cells by up-regulating pro-apoptotic proteins such as Bax and cleaved caspase-3 , while down-regulating anti-apoptotic proteins like Bcl-2 . This dual mechanism enhances its effectiveness in inducing cancer cell death.

Study Insights

In vivo studies using SW620 xenograft mouse models revealed that treatment with the compound significantly repressed tumor growth, with tumor volume measurements indicating a reduction of over 60% compared to untreated controls after four weeks.

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding affinity and interaction modes between the compound and Hsp90α. The results suggest that the pyrazole group forms critical hydrogen bonds with amino acid residues within the ATP-binding pocket of Hsp90, enhancing its inhibitory potential.

Comparison with Similar Compounds

Table 1: Key Analogues of 8-Azabicyclo[3.2.1]octane Derivatives

Compound Name Substituents (Position) Biological Target Key Findings References
3-(1-Methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane 1-Methylpyrazole (C3) Under investigation High stereochemical purity; potential CNS activity inferred from structural analogs .
RTI-336 3β-(4-Chlorophenyl), 2β-(3-(4-methylphenyl)isoxazole) Dopamine Transporter (DAT) Potent DAT inhibitor (Ki = 1.2 nM); entered clinical trials for cocaine addiction .
3-(3-Isopropyl-5-methyl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 3-Isopropyl-5-methyl-1,2,4-triazole (C3) Mu Opioid Receptor (MOR)/CCR5 Bivalent ligand for MOR/CCR5; showed moderate binding (MOR IC₅₀ = 320 nM) .
(1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-hexylphenoxy)-8-azabicyclo[3.2.1]octane Sulfonamide-pyrazole (N8), 4-hexylphenoxy (C3) Non-opioid targets Demonstrated metabolic stability (t₁/₂ > 6 h in plasma); UPLC-MS confirmed purity .
8-Azabicyclo[3.2.1]octane benzylamine derivatives Benzylamine (C6-exo) Neurokinin-1 Receptor (NK1) C6-acidic substituents enhanced NK1 affinity (pKi = 8.5) and hERG selectivity .

Key Comparative Insights

Substituent Effects on Target Specificity :

  • Pyrazole vs. Triazole : The pyrazole-substituted compound (target molecule) lacks the electron-deficient triazole ring present in 3-(3-isopropyl-5-methyl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane. Triazole derivatives exhibit stronger binding to opioid receptors due to their ability to form hydrogen bonds with MOR residues .
  • Sulfonamide Derivatives : Sulfonamide groups at N8 (e.g., in and ) improve metabolic stability but reduce CNS penetration compared to the target molecule’s simpler pyrazole substituent .

Stereochemical Influence :

  • The (1R,3S,5S) configuration of the target molecule aligns with tropane alkaloids like cocaine, which exhibit high DAT affinity. However, RTI-336’s 3β-aryl substitution demonstrates that stereochemistry at C3 critically impacts DAT inhibition potency .

Preparation Methods

Synthesis of the Azabicyclo[3.2.1]octane Core

The bicyclic core, 8-azabicyclo[3.2.1]octane, is typically synthesized via classical bicyclization strategies such as:

  • Diels-Alder Reaction : A common approach involves constructing the bicyclic framework through a Diels-Alder cycloaddition between a suitable diene and dienophile. This reaction establishes the bicyclic ring system with control over stereochemistry.

  • Functional Group Transformations : Subsequent selective functionalization introduces the nitrogen atom at the bridgehead position to yield the azabicyclo[3.2.1]octane skeleton.

For example, tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate derivatives have been prepared by treating precursors with strong bases like lithium diisopropylamide at low temperatures (-60 °C), followed by electrophilic trifluoromethanesulfonylation to introduce reactive handles for further modification.

Catalytic Hydrogenation for Functional Group Reduction

Hydrogenation steps are often employed to reduce unsaturated intermediates or protective groups:

Yield Reaction Conditions Experimental Notes
100% Hydrogen gas in ethanol, 20 °C, 18 hours Triazole-containing intermediates reduced using Pd(OH)2/C catalyst under H2 atmosphere, filtered, and concentrated to yield amine derivatives.
94% Hydrogen gas in methanol, 20 °C, overnight Palladium on carbon catalyzed hydrogenation of benzyl-protected bicyclic compounds, followed by filtration and concentration.
58% Ammonium formate in ethanol, reflux, 12 hours, inert atmosphere Transfer hydrogenation using ammonium formate and Pd/C to reduce triazole derivatives, followed by extraction and purification.

These hydrogenation protocols can be adapted for similar bicyclic pyrazolyl compounds to achieve high purity and yield.

Reductive Amination and Other Functional Group Transformations

Reductive amination is a useful method for introducing amine substituents on the bicyclic core:

  • A mixture of bicyclic ketone intermediates and amine-containing pyrazole derivatives is treated with sodium triacetoxyborohydride in the presence of acetic acid.

  • The reaction is quenched with base, and the product is isolated by phase separation and crystallization.

This method has been successfully used in the synthesis of related bicyclic amines such as maraviroc analogs.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Yield (%) Notes
Formation of bicyclic core Diels-Alder reaction + functionalization Variable Establishes azabicyclo[3.2.1]octane framework
Triflate formation Lithium diisopropylamide, N-phenyl triflimide, -60 °C ~60-70 Activates bicyclic core for coupling reactions
Coupling with pyrazole Pd-catalyzed cross-coupling or nucleophilic substitution Not specified Introduces 1-methyl-1H-pyrazol-5-yl substituent
Catalytic hydrogenation Pd(OH)2/C or Pd/C, H2, ethanol/methanol 58-100 Reduces unsaturation or protective groups, improves purity
Reductive amination NaBH(OAc)3, AcOH, base quench Not specified Converts ketones to amines, useful for functionalization

Research Findings and Optimization

  • Reaction Conditions : Mild temperatures (20 °C) for hydrogenation provide high yields and avoid decomposition.

  • Catalysts : Use of Pd(OH)2/C and Pd/C catalysts is effective for hydrogenation steps.

  • Purification : Filtration through Celite and concentration under reduced pressure are standard to isolate pure products.

  • Yields : Hydrogenation yields range from moderate (58%) to quantitative (100%), depending on substrate and conditions.

  • Safety and Scalability : Use of inert atmosphere and controlled addition of reagents ensures reproducibility and safety in scale-up.

Q & A

Q. What are the common synthetic routes for 3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane, and how can structural purity be ensured?

The synthesis of 8-azabicyclo[3.2.1]octane derivatives often involves [3+2] cycloaddition reactions or functionalization of preformed bicyclic scaffolds. For pyrazole-substituted analogs, coupling reactions (e.g., Suzuki-Miyaura) between halogenated bicyclo[3.2.1]octane intermediates and pyrazole boronic esters are common. Post-synthetic modifications, such as methylation at the pyrazole nitrogen, require controlled conditions to avoid side reactions. Structural purity can be verified via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, with emphasis on resolving stereochemical ambiguities (e.g., endo/exo configurations) using 2D NMR techniques like NOESY .

Q. How can the physicochemical properties of this compound be characterized for preliminary biological studies?

Key properties include logP (lipophilicity), solubility in polar/nonpolar solvents, and stability under physiological pH. LogP can be determined via HPLC-based methods or shake-flask assays. Solubility profiling should use buffered solutions (e.g., PBS at pH 7.4) with UV-Vis spectroscopy or nephelometry. Stability studies under simulated gastric/intestinal conditions (e.g., HCl/NaOH treatments) can inform formulation strategies. Note that limited data on melting/boiling points for related analogs suggest thermal characterization via differential scanning calorimetry (DSC) .

Q. What in vitro assays are suitable for initial pharmacological screening?

Receptor binding assays (e.g., radioligand displacement for serotonin or dopamine receptors) are recommended, as structural analogs like BIMU 8 modulate 5-HT receptors in myenteric neurons . Functional assays (e.g., cAMP accumulation or calcium flux) can evaluate GPCR activity. Cytotoxicity screening (e.g., MTT assay) in HEK-293 or HepG2 cells is critical to rule out nonspecific effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological effects of structurally similar 8-azabicyclo[3.2.1]octane derivatives?

Discrepancies in receptor activation profiles (e.g., BIMU 8 showing partial agonism vs. antagonism) may arise from assay conditions (e.g., cell type, receptor density) or stereochemical impurities. To address this:

  • Validate compound stereochemistry via X-ray crystallography or chiral HPLC.
  • Replicate assays across multiple cell lines (e.g., CHO vs. HEK-293) to assess receptor-dependent variability.
  • Use knockout models or selective antagonists to isolate target pathways .

Q. What experimental strategies optimize the compound’s metabolic stability without compromising target affinity?

Metabolic soft spots (e.g., pyrazole methyl group oxidation) can be identified via liver microsome assays or LC-MS/MS metabolite profiling. Strategies include:

  • Introducing electron-withdrawing groups to block CYP450-mediated oxidation.
  • Deuterium substitution at vulnerable positions to slow metabolism.
  • Prodrug approaches (e.g., esterification of hydroxyl groups) to enhance bioavailability. Validate modifications using in vivo pharmacokinetic studies in rodent models .

Q. How can computational modeling guide the design of analogs with improved selectivity?

Molecular docking (e.g., AutoDock Vina) against homology models of off-target receptors (e.g., 5-HT₃ vs. 5-HT₄) can predict binding modes. Molecular dynamics (MD) simulations (e.g., GROMACS) assess conformational stability of ligand-receptor complexes. Machine learning models trained on existing SAR data can prioritize synthetic targets. Cross-validate predictions with SPR (surface plasmon resonance) binding kinetics .

Q. What are the challenges in elucidating the compound’s mechanism of action in complex biological systems?

Off-target effects and pathway crosstalk complicate mechanistic studies. Solutions include:

  • Phosphoproteomics : Identify downstream signaling nodes via SILAC (stable isotope labeling) or TMT (tandem mass tags).
  • CRISPR-Cas9 screens : Reveal genetic dependencies for compound activity.
  • Single-cell RNA-seq : Map heterogeneous cellular responses in primary tissues .

Q. How should researchers address the lack of toxicological data for this compound?

Prioritize tiered testing:

In silico prediction : Tools like ProTox-II or LAZAR for acute toxicity and carcinogenicity.

In vitro genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay.

In vivo acute toxicity : OECD Guideline 423 in rodents, focusing on LD₅₀ and organ histopathology .

Methodological Notes

  • Stereochemical Purity : Use chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen epoxidation) during synthesis .
  • Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing raw NMR/assay data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane
Reactant of Route 2
3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.